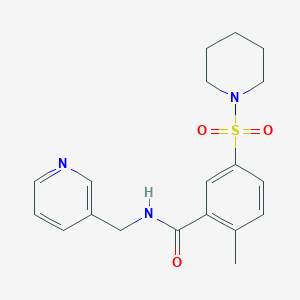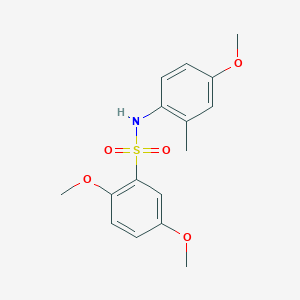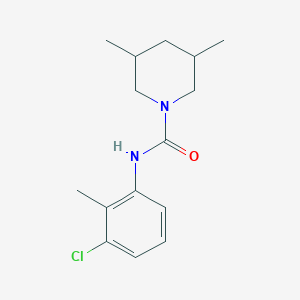
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPSPB and belongs to the class of sulfonamide compounds. MPSPB has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of MPSPB involves the inhibition of TRPA1 channels. TRPA1 channels are activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. The activation of TRPA1 channels results in the influx of calcium ions into the cell, leading to various physiological responses. MPSPB blocks the activation of TRPA1 channels by binding to a specific site on the channel, preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects. In addition to its selective inhibition of TRPA1 channels, MPSPB has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. MPSPB has also been found to have analgesic effects in animal models of pain, suggesting its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPSPB is its selectivity for TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels. However, one limitation of MPSPB is its relatively low potency, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPSPB. One area of research is the development of more potent and selective inhibitors of TRPA1 channels. Another area of research is the investigation of the potential therapeutic applications of MPSPB, particularly in the treatment of pain and inflammation. Additionally, the biochemical and physiological effects of MPSPB on cancer cells warrant further investigation, as it may have potential as an anticancer agent.
Métodos De Síntesis
The synthesis of MPSPB involves the reaction of 2-methyl-5-nitrobenzoic acid with piperidine, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-pyridinemethanol and p-toluenesulfonyl chloride to obtain MPSPB. The synthesis of MPSPB has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
MPSPB has been used in several scientific research studies as a tool to study various biological processes. One of the main applications of MPSPB is in the study of ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. MPSPB has been found to selectively inhibit TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels.
Propiedades
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-8-17(26(24,25)22-10-3-2-4-11-22)12-18(15)19(23)21-14-16-6-5-9-20-13-16/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBSSOAEHWYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)


![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)